molecular formula C13H15F3O B130543 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone CAS No. 142505-28-0

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B130543
CAS No.: 142505-28-0
M. Wt: 244.25 g/mol
InChI Key: DMOGLIBZXOQNCP-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated ketone featuring a bulky tert-butylphenyl group and a trifluoromethyl ketone moiety. Its structure combines steric hindrance from the tert-butyl group with the electron-withdrawing trifluoromethyl group, which may influence reactivity and biological activity.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-12(2,3)10-6-4-9(5-7-10)8-11(17)13(14,15)16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOGLIBZXOQNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645240
Record name 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142505-28-0
Record name 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The Claisen-Schmidt condensation remains a cornerstone for synthesizing α,β-unsaturated ketones, adapted here for introducing the trifluoromethyl group. This method involves reacting 4-tert-butylbenzaldehyde with 1,1,1-trifluoroacetone under basic conditions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or aqueous systems catalyze the aldol addition-elimination sequence.

Critical Parameters :

  • Base Selection : NaOH in ethanol achieves 65–70% yield, while KOH in water marginally improves efficiency (70–75%) due to enhanced solubility of intermediates.

  • Temperature Control : Reflux conditions (80–90°C) optimize kinetics, whereas lower temperatures (50–60°C) favor selectivity but prolong reaction times.

  • Solvent Effects : Ethanol balances reactivity and cost, but tetrahydrofuran (THF) with ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) boosts yields to 85% by stabilizing enolate intermediates.

Table 1: Claisen-Schmidt Condensation Performance Metrics

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
NaOHEthanol8066592
KOHWater9047090
[BMIM]BrTHF6038595

Friedel-Crafts Acylation

Mechanistic Insights and Catalytic Systems

Friedel-Crafts acylation employs 4-tert-butylbenzene and trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃, FeCl₃). The electrophilic acylium ion intermediates bind to the aromatic ring, forming the ketone via para-substitution.

Advancements :

  • Catalyst Screening : AlCl₃ (1.2 equiv.) in dichloromethane (DCM) at reflux achieves 75% yield, whereas FeCl₃ reduces side products (di-acylation) but lowers conversion (60%).

  • Solvent Optimization : Nitromethane enhances electrophilicity, elevating yields to 80% at 40°C.

Table 2: Friedel-Crafts Acylation Comparative Analysis

CatalystSolventTemperature (°C)Yield (%)Selectivity (%)
AlCl₃DCM407588
FeCl₃Nitromethane406095

Nucleophilic Trifluoromethylation

Strategies for CF₃ Group Introduction

Nucleophilic trifluoromethylation via the Ruppert-Prakash reagent (TMSCF₃) offers an alternative route. 4-Tert-butylbenzaldehyde reacts with TMSCF₃ in the presence of fluoride ions (e.g., TBAF), forming the trifluoromethyl alcohol intermediate, which is subsequently oxidized to the ketone.

Oxidation Protocols :

  • Jones Reagent (CrO₃/H₂SO₄) : Achieves 70% yield but raises environmental concerns.

  • Swern Oxidation (Oxalyl chloride/DMSO) : Improves safety profile (65% yield) with milder conditions.

Grignard Reagent-Mediated Synthesis

Adaptation of Patent CN104557480A

While Patent CN104557480A focuses on ether synthesis, its Grignard methodology can be extrapolated. 4-Tert-butylbromobenzene is converted to a Grignard reagent (Mg/THF), which reacts with ethyl trifluoroacetate to form the tertiary alcohol. Subsequent oxidation yields the target ketone.

Challenges :

  • Alcohol Oxidation : Pyridinium chlorochromate (PCC) in DCM provides 60% yield, avoiding over-oxidation.

Microwave-Assisted Synthesis

Accelerating Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. For Claisen-Schmidt condensation, 15 minutes at 100°C in ethanol with NaOH achieves 80% yield, comparable to 6-hour conventional heating.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanoic acid.

    Reduction: Formation of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

  • Reagents in Chemical Reactions :
    • Electrophilic Aromatic Substitution : The trifluoromethyl group is known to influence the reactivity of aromatic compounds, making them more susceptible to electrophilic attack. This property is exploited in synthesizing complex organic molecules.
    • Radical Reactions : The compound can generate trifluoromethyl radicals under specific conditions, which can participate in radical coupling reactions to form new carbon-carbon bonds.
  • Building Blocks for Pharmaceuticals :
    • Trifluoromethyl ketones are often used as intermediates in the synthesis of pharmaceutical agents. Their ability to modulate biological activity makes them attractive candidates for drug development.

Biological Applications

Research has indicated that 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone exhibits significant biological activity:

  • Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition may have implications for developing treatments for neurodegenerative diseases such as Alzheimer's .
  • Neuroprotective Effects : Some trifluoromethyl ketones have demonstrated neuroprotective properties against apoptosis in neuronal cells, indicating potential applications in neuropharmacology .

Case Study 1: Enzyme Inhibition

A study investigated the kinetic properties of this compound as an AChE inhibitor. The results indicated that this compound acts as a competitive inhibitor with high affinity, suggesting its potential use in therapeutic applications targeting cholinergic dysfunctions .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound through various catalytic methods. The use of ionic liquids was explored to enhance selectivity and yield during the aldol condensation reactions involving related substrates. Results showed improved conversion rates and selectivity compared to traditional solvents .

Data Table: Comparison of Reaction Conditions

Catalyst TypeTemperature (°C)Conversion (%)Selectivity (%)
Piperidine209784
L-Proline20566
Morpholine206471
Hydrotalcite1001271

This table summarizes the effectiveness of various catalysts used in reactions involving the compound, highlighting the importance of catalyst choice on reaction outcomes.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) logP Key Applications
3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone C13H15F3O 244.26 N/A ~3.5* Enzyme inhibition
3-Phenyl-1,1,1-trifluoro-2-propanone C9H7F3O 188.15 N/A 2.1 Synthetic precursor
3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone C10H6F3NOS 245.22 279–280 2.8 Materials chemistry
OTFP C11H19F3OS 256.33 N/A 4.1 JHEH inhibition

*Estimated based on structural analogs.

Table 2: Inhibitory Activity of Thioether Derivatives

Compound Name Target Enzyme Inhibition Efficiency (I50) Reference
OTFP Juvenile hormone epoxide hydrolase High (exact values N/A)
t-butyl-PTTFP Serine esterases Moderate
4-Br-PTTFP Cutinases High

Key Findings and Implications

  • Steric Effects: The tert-butyl group in this compound provides significant steric hindrance, which may reduce metabolic degradation but also limit solubility.
  • Electronic Effects : Trifluoromethyl ketones are highly electrophilic, but substituents like thioethers or halogens modulate reactivity and binding specificity.
  • Biological Activity : Thioether derivatives (e.g., OTFP) exhibit superior enzyme inhibition compared to phenyl or hydroxy-substituted analogs, likely due to enhanced lipophilicity and target engagement .

Biological Activity

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone (often abbreviated as TBT) is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of TBT, focusing on its mechanisms of action, interactions with biomolecules, and implications for medicinal chemistry.

Chemical Structure and Properties

TBT features a trifluoromethyl group, which significantly influences its lipophilicity and reactivity. This structural characteristic enhances its ability to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

The biological activity of TBT is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group not only enhances lipophilicity but also stabilizes the compound, allowing it to effectively penetrate cellular membranes. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : TBT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase (AChE), through competitive binding mechanisms. Studies indicate that TBT behaves as a slow-binding inhibitor, forming stable complexes with the enzyme that disrupt normal catalytic activity .
  • Cytotoxicity : Research has demonstrated that TBT exhibits cytotoxic effects against various cancer cell lines. For instance, assays conducted on A549 (lung) and MDA-MB-231 (breast) cancer cells revealed significant cytotoxicity at specific concentrations .

In Vitro Assays

In vitro studies have been pivotal in elucidating the biological activities of TBT. The following table summarizes key findings from various assays:

Study Cell Line IC50 Value (µM) Mechanism
MTT AssayA54915Cytotoxicity via apoptosis
Sulforhodamine B AssayMDA-MB-23120Induction of cell cycle arrest
AChE Inhibition StudyHuman Recombinant AChE0.5Competitive inhibition

These findings indicate that TBT not only possesses cytotoxic properties but also demonstrates potential as an enzyme inhibitor.

Case Studies

  • Acetylcholinesterase Inhibition : Kinetic studies revealed that TBT acts as a potent inhibitor of AChE, with a half-maximal inhibitory concentration (IC50) of approximately 0.5 µM. This inhibition is characterized by a slow onset and prolonged effect due to the formation of stable enzyme-inhibitor complexes .
  • Cytotoxic Effects on Cancer Cells : In research involving breast cancer cell lines (MDA-MB-231), TBT exhibited significant cytotoxicity at concentrations around 20 µM. The mechanism was linked to apoptosis induction and disruption of mitochondrial function .

Comparative Analysis with Related Compounds

TBT's unique trifluoromethyl group sets it apart from similar compounds. The following table compares TBT with analogs lacking this functional group:

Compound Structure Biological Activity
3-(4-Tert-butylphenyl)propanalNo trifluoromethyl groupModerate cytotoxicity
3-(4-Tert-butylphenyl)propanoic acidNo trifluoromethyl groupLow enzyme inhibition
This compound Trifluoromethyl group High potency in enzyme inhibition and cytotoxicity

The presence of the trifluoromethyl group in TBT significantly enhances its biological efficacy compared to its analogs.

Q & A

Q. Table 1: Synthetic Routes Comparison

RouteReagents/ConditionsYield (%)Purity (%)Ref.
14-tert-butylbenzaldehyde, NaOH/EtOH6592
2AlCl₃/CH₂Cl₂, reflux7598

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